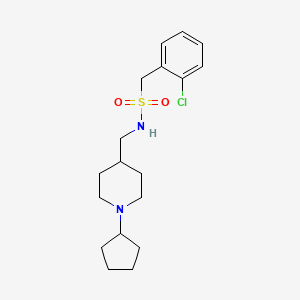![molecular formula C21H30N2O B6499389 N-{2-[4-(dimethylamino)phenyl]ethyl}adamantane-1-carboxamide CAS No. 953243-57-7](/img/structure/B6499389.png)
N-{2-[4-(dimethylamino)phenyl]ethyl}adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(dimethylamino)phenyl]ethyl}adamantane-1-carboxamide is a synthetic compound known for its unique structure, which combines an adamantane core with a dimethylamino phenyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]ethyl}adamantane-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with adamantane-1-carboxylic acid and 2-[4-(dimethylamino)phenyl]ethylamine.
Activation of Carboxylic Acid: The carboxylic acid group of adamantane-1-carboxylic acid is activated using reagents such as thionyl chloride (SOCl₂) or carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC).
Amide Formation: The activated carboxylic acid reacts with 2-[4-(dimethylamino)phenyl]ethylamine to form the desired amide bond, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]ethyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or tertiary amines.
Scientific Research Applications
N-{2-[4-(dimethylamino)phenyl]ethyl}adamantane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]ethyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, while the adamantane core provides structural stability and lipophilicity. These interactions can modulate the activity of enzymes, receptors, or ion channels, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-aminopyridine (DMAP): A nucleophilic catalyst used in acylation and esterification reactions.
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}adamantane-1-carboxamide: A structurally similar compound with a morpholine ring.
Uniqueness
N-{2-[4-(dimethylamino)phenyl]ethyl}adamantane-1-carboxamide is unique due to its combination of an adamantane core and a dimethylamino phenyl ethyl group. This structure imparts distinct physicochemical properties, such as enhanced lipophilicity and stability, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O/c1-23(2)19-5-3-15(4-6-19)7-8-22-20(24)21-12-16-9-17(13-21)11-18(10-16)14-21/h3-6,16-18H,7-14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTQORWFRDNKLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6499306.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B6499311.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B6499312.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B6499333.png)

![3-chloro-4-fluoro-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzene-1-sulfonamide](/img/structure/B6499350.png)
![2-ethoxy-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-5-methylbenzene-1-sulfonamide](/img/structure/B6499354.png)
![5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B6499360.png)
![4-[(cyclopropylamino)methyl]-1lambda6-thiane-1,1-dione](/img/structure/B6499365.png)
![N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)thiophene-2-sulfonamide](/img/structure/B6499366.png)
![N-{3-methyl-4-[({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)sulfamoyl]phenyl}propanamide](/img/structure/B6499381.png)
![3,4-dichloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide](/img/structure/B6499390.png)
![2-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide](/img/structure/B6499396.png)
![N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide](/img/structure/B6499400.png)
